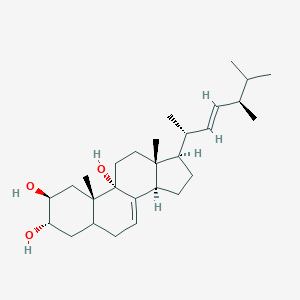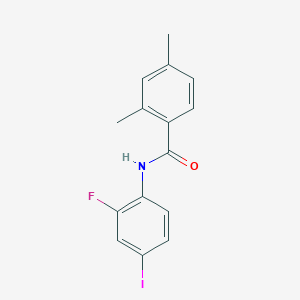
Ergosta-7,22-diene-2,3,9-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergosta-7,22-diene-2,3,9-triol (EDT) is a natural compound derived from mushrooms, especially those from the genus Pleurotus. EDT has gained significant attention in recent years due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others.
作用机制
The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also inhibits the expression of certain genes involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells and reduce cell proliferation.
实验室实验的优点和局限性
Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ergosterol. This compound is also relatively stable and can be stored for long periods. However, this compound has some limitations for lab experiments. Its low yield from ergosterol makes it expensive to produce in large quantities. In addition, this compound has low water solubility, which can limit its bioavailability.
未来方向
Ergosta-7,22-diene-2,3,9-triol research has several future directions. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, this compound could be investigated for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods and formulations could increase the bioavailability and reduce the cost of this compound.
Conclusion:
This compound is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-diabetic effects have been demonstrated in various studies. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. This compound has several advantages for lab experiments, but also has some limitations. The future directions of this compound research include investigating its potential as a treatment for inflammatory diseases, cancer, and neurodegenerative diseases, as well as developing more efficient synthesis methods and formulations.
合成方法
Ergosta-7,22-diene-2,3,9-triol can be synthesized from ergosterol, a sterol found in fungi. The synthesis involves several steps, including epoxidation, hydrolysis, and reduction. The yield of this compound from ergosterol is around 10-15%, which makes it a relatively low-yield process.
科学研究应用
Ergosta-7,22-diene-2,3,9-triol has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been demonstrated in various in vitro and in vivo studies. This compound has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, this compound has been investigated for its neuroprotective, anti-oxidant, and anti-microbial properties.
属性
CAS 编号 |
138329-21-2 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1 |
InChI 键 |
RVWGLBNUTMYAOL-DUYJRRCNSA-N |
手性 SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
同义词 |
ERGDTL ergosta-7,22-diene-2,3,9-triol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)





![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)